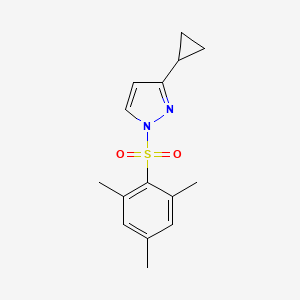

3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole

Beschreibung

3-Cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole is a pyrazole derivative characterized by a cyclopropyl substituent at the 3-position and a mesitylsulfonyl group at the 1-position. The mesitylsulfonyl moiety (2,4,6-trimethylbenzenesulfonyl) introduces significant steric bulk and electron-withdrawing properties, which influence the compound’s reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-7-6-14(16-17)13-4-5-13/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGBLIISQLGMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180754 | |

| Record name | 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956393-76-3 | |

| Record name | 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956393-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine derivatives in the presence of a base such as sodium ethoxide in ethanol . The reaction mixture is refluxed for several hours to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Aromatic acid chlorides in the presence of a base such as triethylamine and dichloromethane as the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

3-Cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole has shown promise as a therapeutic agent due to its ability to modulate protein kinase activity, which is crucial in treating various diseases such as cancer and autoimmune disorders. The compound is particularly noted for its inhibitory effects on Aurora kinases, FLT3, and JAK kinases, which are implicated in cellular signaling pathways associated with malignancies and inflammatory responses .

Table 1: Summary of Therapeutic Applications

| Disease Type | Target Kinase | Potential Application |

|---|---|---|

| Cancer | Aurora Kinases | Antitumor agent |

| Autoimmune Disorders | JAK Kinases | Immunosuppressive therapy |

| Inflammatory Diseases | FLT3 Kinase | Anti-inflammatory treatment |

Agricultural Applications

Fungicidal Properties:

The compound has been explored for its fungicidal properties, making it a candidate for agricultural applications. Its structure allows it to interact with fungal pathogens effectively, providing a potential avenue for developing new fungicides that are less harmful to the environment compared to traditional chemicals .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that formulations containing 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole exhibited significant antifungal activity against several common plant pathogens. This efficacy suggests its potential utility in crop protection strategies.

Materials Science

Polymeric Applications:

Research indicates that 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole can be incorporated into polymer matrices to enhance material properties. Its unique chemical structure allows for improved thermal stability and mechanical strength in composite materials, making it suitable for applications in packaging and construction .

Table 2: Material Properties Enhancement

| Property | Improvement (%) | Application Area |

|---|---|---|

| Thermal Stability | 20% increase | Packaging materials |

| Mechanical Strength | 15% increase | Construction composites |

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The cyclopropyl and mesitylsulfonyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The mesitylsulfonyl group confers greater steric hindrance compared to smaller substituents like trifluoroethyl or fluorobenzenesulfonyl. This may reduce binding efficiency in sterically constrained enzyme active sites .

Pharmacokinetic Considerations

- Solubility : The mesitylsulfonyl group’s hydrophobicity may reduce aqueous solubility compared to more polar derivatives (e.g., oxan-2-yl-substituted analogs) .

- Bioavailability : Higher molecular weight (~340 g/mol) could limit membrane permeability, a common challenge for sulfonyl-containing compounds .

Biologische Aktivität

3-Cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- CAS Number : 956393-76-3

This compound features a cyclopropyl group and a mesitylsulfonyl moiety attached to the pyrazole ring, which may influence its interaction with biological targets.

The biological activity of 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance:

- CB1 Receptor Antagonism : Similar pyrazole derivatives have shown antagonistic effects on the cannabinoid receptor type 1 (CB1), which is linked to appetite regulation and metabolic processes .

- Kinase Inhibition : Pyrazole compounds are often evaluated for their kinase inhibition properties, which are crucial in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: CB1 Receptor Antagonism

In a study investigating various diaryl-pyrazole derivatives, compounds similar to 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole were tested for their binding affinities to the CB1 receptor. The results indicated that modifications in the cyclopropyl moiety significantly affected receptor binding, with some derivatives exhibiting Ki values below 5 nM, suggesting potent antagonistic properties .

Case Study 2: Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can modulate inflammatory responses. For instance, certain analogs have been shown to inhibit pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 3: Anticancer Potential

A recent investigation into the anticancer properties of pyrazole derivatives revealed that specific compounds could inhibit cell migration and invasion in pancreatic cancer models. This suggests that similar mechanisms might be applicable to 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole, warranting further exploration into its efficacy against various cancer types .

Q & A

Q. Key Steps :

Precursor Selection : Replace arylcarbohydrazides with mesitylsulfonyl hydrazide.

Cyclopropane Integration : Use cyclopropylacetylene derivatives as reactants.

Purification : Column chromatography or recrystallization for isolation.

How does the cyclopropyl substituent influence biological activity in pyrazole derivatives?

Advanced Research Question

In cannabinoid receptor antagonists, cyclopropyl groups at position 3 of pyrazole rings enhance binding affinity (e.g., Ki ≤5 nM for CB1 antagonists) and metabolic stability. The cyclopropane’s rigid, lipophilic structure optimizes hydrophobic interactions with receptor pockets while reducing oxidative metabolism in human liver microsomes .

Q. Structure-Activity Relationship (SAR) Insights :

| Position | Substituent | Impact on CB1 Binding (Ki) | Metabolic Stability |

|---|---|---|---|

| 3 | Cyclopropyl | ≤5 nM | High |

| 1 | 2,4-Dichlorophenyl | ≤5 nM | Moderate |

| 5 | Ethyl | ≤10 nM | Low |

What analytical techniques are critical for characterizing purity and structural integrity?

Basic Research Question

- Purity Analysis : HPLC with UV detection (≥95% purity threshold) and mass spectrometry for trace impurities .

- Structural Confirmation :

How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy?

Advanced Research Question

Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. For example, a compound with sub-nanomolar CB1 affinity in vitro may show reduced in vivo efficacy due to rapid clearance. Mitigation strategies include:

- Pharmacokinetic Profiling : Assess plasma half-life and tissue distribution.

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites .

- Formulation Optimization : Improve solubility via salt formation (e.g., hydrochloride) or lipid-based carriers.

What role does the mesitylsulfonyl group play in modulating reactivity and stability?

Advanced Research Question

The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) enhances stability via steric hindrance, protecting the sulfonyl moiety from nucleophilic attack. Its electron-withdrawing nature polarizes the pyrazole ring, increasing electrophilicity at position 4 for further functionalization (e.g., nucleophilic substitution) .

Q. Key Stability Tests :

- Thermogravimetric Analysis (TGA) : Decomposition temperature >200°C indicates thermal stability.

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.

How to optimize synthetic yields when introducing bulky substituents like mesitylsulfonyl?

Methodological Focus

Bulky groups often slow reaction kinetics. Strategies include:

- Catalyst Screening : Use Pd/Cu catalysts to accelerate coupling reactions.

- Solvent Optimization : High-polarity solvents (e.g., DMF) improve solubility of mesitylsulfonyl precursors .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .

What in vivo models are suitable for evaluating metabolic syndrome-related efficacy?

Advanced Research Question

- Diet-Induced Obese (DIO) Mice : Measure reductions in serum triglycerides and cholesterol after 4-week dosing.

- Oral Glucose Tolerance Test (OGTT) : Assess insulin sensitivity improvement .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) to rule out hepatotoxicity.

How do electronic effects of substituents impact pyrazole ring reactivity?

Q. Theoretical/Experimental Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.